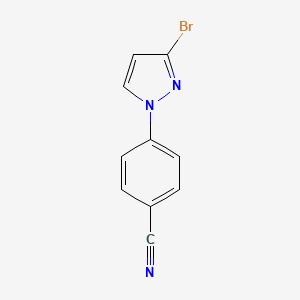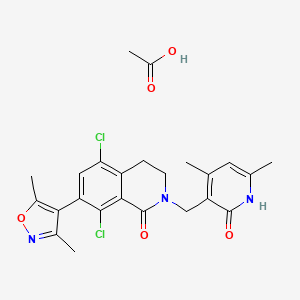![molecular formula C11H19NO3 B1485508 trans-2-{1,4-Dioxa-8-azaspiro[4.5]decan-8-yl}cyclobutan-1-ol CAS No. 2166300-83-8](/img/structure/B1485508.png)
trans-2-{1,4-Dioxa-8-azaspiro[4.5]decan-8-yl}cyclobutan-1-ol
Overview
Description
Trans-2-{1,4-Dioxa-8-azaspiro[4.5]decan-8-yl}cyclobutan-1-ol (TDCB) is an organic compound with a unique cyclic structure. It is an important intermediate in organic synthesis, and has been used in various scientific research applications. TDCB is synthesized via a cyclization reaction of 1,4-dioxane and an achiral azaspiro compound, and exhibits interesting properties that make it a useful compound for laboratory experiments.
Scientific Research Applications
Organic Synthesis
“trans-2-{1,4-Dioxa-8-azaspiro[4.5]decan-8-yl}cyclobutan-1-ol” is utilized in organic synthesis as a building block for creating complex molecules. Its unique structure allows for the formation of spirocyclic compounds, which are prevalent in many bioactive molecules and pharmaceuticals .
Medicinal Chemistry
In medicinal chemistry, this compound serves as a precursor for the synthesis of potential therapeutic agents. Its spirocyclic framework is often found in drugs that target central nervous system disorders due to its ability to cross the blood-brain barrier .
Material Science
The compound’s rigid structure and functional groups make it suitable for the development of new materials. It can be used to create polymers with specific properties, such as increased durability or conductivity .
Catalysis
Spirocyclic compounds like “trans-2-{1,4-Dioxa-8-azaspiro[4.5]decan-8-yl}cyclobutan-1-ol” can act as ligands in catalytic systems. They are particularly useful in asymmetric catalysis, which is crucial for producing enantiomerically pure substances in pharmaceuticals .
Nanotechnology
Due to its well-defined three-dimensional shape, this compound can be employed in nanotechnology to create molecular scaffolds. These scaffolds can host other functional molecules, leading to the construction of nano-sized devices .
Environmental Chemistry
This compound’s derivatives can be explored for their ability to bind to pollutants or to act as sensors for environmental monitoring. Their high selectivity and sensitivity make them ideal candidates for detecting trace amounts of contaminants .
Mechanism of Action
Target of Action
The primary targets of Trans-2-{1,4-Dioxa-8-azaspiro[4.5]decan-8-yl}cyclobutan-1-ol are TYK2 and JAK1 . These are key proteins involved in the signaling pathways of the immune system. Their role is to transmit information from chemical signals outside the cell, through the cell membrane, and into gene promoters on the DNA inside the cell, which causes DNA transcription and activity in the cell .
Mode of Action
Trans-2-{1,4-Dioxa-8-azaspiro[4.5]decan-8-yl}cyclobutan-1-ol interacts with its targets, TYK2 and JAK1, by inhibiting their activity . This inhibition disrupts the signaling pathways they are involved in, leading to changes in the transcriptional activity inside the cell .
Biochemical Pathways
The inhibition of TYK2 and JAK1 affects the JAK-STAT signaling pathway . This pathway is involved in processes such as immunity, cell division, cell death, and tumor formation . Disruption of this pathway can lead to various downstream effects, including changes in immune response and cell behavior .
Result of Action
The molecular and cellular effects of Trans-2-{1,4-Dioxa-8-azaspiro[4.5]decan-8-yl}cyclobutan-1-ol’s action are dependent on the context of its use. Given its role as a TYK2 and JAK1 inhibitor, it could potentially be used to modulate immune responses or influence cell behavior . The specific effects would depend on a variety of factors, including the specific cell type and the presence of other signaling molecules .
properties
IUPAC Name |
(1R,2R)-2-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)cyclobutan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO3/c13-10-2-1-9(10)12-5-3-11(4-6-12)14-7-8-15-11/h9-10,13H,1-8H2/t9-,10-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTDVAFMZMNMPQK-NXEZZACHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1N2CCC3(CC2)OCCO3)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H]([C@@H]1N2CCC3(CC2)OCCO3)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
trans-2-{1,4-Dioxa-8-azaspiro[4.5]decan-8-yl}cyclobutan-1-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}propanoic acid](/img/structure/B1485425.png)
![3-[1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl]propan-1-amine](/img/structure/B1485429.png)




![2-[4-(1-aminoethyl)-1H-pyrazol-1-yl]acetonitrile](/img/structure/B1485436.png)

![3-{1-[(oxan-3-yl)methyl]-1H-pyrazol-4-yl}propan-1-amine](/img/structure/B1485439.png)
![3-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}propanoic acid](/img/structure/B1485441.png)
![methyl({[1-(3-methylbut-2-en-1-yl)-1H-pyrazol-4-yl]methyl})amine](/img/structure/B1485443.png)
![(2E)-3-[1-(pyrazin-2-yl)-1H-pyrazol-4-yl]prop-2-enoic acid](/img/structure/B1485444.png)
![1-[1-(pyridin-2-yl)-1H-pyrazol-4-yl]ethan-1-amine](/img/structure/B1485445.png)
![methyl({1-[(2E)-3-phenylprop-2-en-1-yl]-1H-pyrazol-4-yl}methyl)amine](/img/structure/B1485447.png)